Tributyltin methoxide

Ring-Opening Polymerization Polymer Chemistry Catalysis

Tributyltin methoxide (n-Bu₃SnOMe, CAS 1067-52-3) is a triorganotin(IV) alkoxide characterized by a central tin atom bonded to three n-butyl groups and one methoxide ligand. This specific molecular architecture confers a unique balance of nucleophilicity, Lewis acidity, and transesterification activity that distinguishes it from other organotin compounds.

Molecular Formula C13H30OSn
Molecular Weight 321.1 g/mol
CAS No. 1067-52-3
Cat. No. B086772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyltin methoxide
CAS1067-52-3
Molecular FormulaC13H30OSn
Molecular Weight321.1 g/mol
Structural Identifiers
SMILESCCCC[Sn+](CCCC)CCCC.C[O-]
InChIInChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1
InChIKeyKJGLZJQPMKQFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyltin Methoxide (CAS 1067-52-3): Procurement and Performance Benchmark for Specialized Organotin Reagents


Tributyltin methoxide (n-Bu₃SnOMe, CAS 1067-52-3) is a triorganotin(IV) alkoxide characterized by a central tin atom bonded to three n-butyl groups and one methoxide ligand. This specific molecular architecture confers a unique balance of nucleophilicity, Lewis acidity, and transesterification activity that distinguishes it from other organotin compounds [1]. Its physical properties include a boiling point of 97-97.5 °C at 0.06 mmHg, a density of 1.115 g/mL at 25 °C, and a refractive index of 1.472 (n20/D) [2].

Why Tributyltin Methoxide Cannot Be Substituted by Generic Organotin Reagents


Substituting tributyltin methoxide with a generic organotin compound like tributyltin chloride, oxide, or even a different alkoxide carries significant risk due to the methoxide ligand's critical role in determining reactivity, catalytic mechanism, and selectivity. The Sn–OMe bond is substantially more labile than Sn–Cl or Sn–OAc, enabling rapid initiation in polymerization and efficient transmetalation in cross-coupling reactions [1][2]. Furthermore, its steric and electronic properties dictate distinct outcomes in stereochemical control and product molecular weight, parameters that directly impact material performance and are not reproducible with other trialkyltin analogs [3].

Quantitative Evidence for Tributyltin Methoxide Differentiation: A Comparator-Driven Analysis


Superior Reactivity in Ring-Opening Polymerization: Tributyltin Methoxide vs. Other Tributyltin Derivatives

In the ring-opening polymerization (ROP) of ε-caprolactone, tributyltin methoxide (Bu₃SnOMe) exhibits the highest reactivity compared to other common tributyltin derivatives. A comparative study by Kricheldorf et al. demonstrated that Bu₃SnOMe is at least a factor of 10⁹ more reactive than tributyltin bromide, chloride, acetate, or thioacetate [1]. This dramatic difference is attributed to the high lability of the Sn–OMe bond, which allows for rapid initiation relative to propagation. In contrast, initiation with the other tributyltin compounds is significantly slower than propagation, leading to poor control over polymerization [1][2].

Ring-Opening Polymerization Polymer Chemistry Catalysis

Ranked Catalytic Activity in Transesterification: Tributyltin Methoxide vs. Dibutyltin Dimethoxide

In the methanolysis of ethyl acetate, a model transesterification reaction, the catalytic activity of homogeneous tributyltin methoxide (n-Bu₃SnOMe) was directly compared to that of dibutyltin dimethoxide (n-Bu₂Sn(OMe)₂). The study established a clear reactivity order: n-Bu₂Sn(OMe)₂ > n-Bu₃SnOMe [1][2]. While the dimethoxide is more active, the monomethoxide offers a distinct advantage in heterogeneous catalyst design. When anchored to silica supports, the SiO₂–SnBu₃ system (derived from Bu₃SnOMe) demonstrated significantly lower tin leaching after the first catalytic cycle compared to SiO₂–SnBu₂ (derived from Bu₂Sn(OMe)₂) [1]. This improved stability is crucial for recyclable catalyst applications.

Transesterification Heterogeneous Catalysis Green Chemistry

Activation Energy in Polymerization: Tributyltin Methoxide vs. Higher Alkoxides

The kinetics of ε-caprolactone ROP were systematically investigated for a series of tributyltin alkoxides (Bu₃SnOR). Non-isothermal DSC analysis revealed that the activation energy (Ea) for polymerization increases with the alkoxide chain length [1]. Specifically, the Ea values determined by the Kissinger method were 52.4 kJ/mol for Bu₃SnOMe (R=Me), 70.3 kJ/mol for Bu₃SnOEt, 75.9 kJ/mol for Bu₃SnOnPr, and 78.0 kJ/mol for Bu₃SnOnBu [1]. This trend corresponds to a clear reactivity order: Bu₃SnOMe > Bu₃SnOEt > Bu₃SnOnPr > Bu₃SnOnBu [1].

Ring-Opening Polymerization Kinetics Activation Energy

Stereochemical Control in Polymer Synthesis: Syndiotactic Poly(β-hydroxybutyrate) Production

Tributyltin methoxide (Bu₃SnOMe) has been demonstrated to catalyze the ring-opening polymerization of racemic β-butyrolactone to yield predominantly syndiotactic poly(β-hydroxybutyrate) (PHB) [1][2]. The resulting polymer exhibits a preference for syndiotactic (syn) placement, which is a critical structural feature influencing the material's crystallinity, mechanical properties, and biodegradation rate [2]. While the study also evaluated butyltin trimethoxide and dibutyltin dimethoxide as initiators, Bu₃SnOMe was specifically highlighted for its ability to achieve this stereocontrol [3].

Stereochemistry Biodegradable Polymers Polymer Tacticity

Contrasting Behavior as a Stabilizer: Destabilization in Nitrile Resins vs. PVC Stabilization by Analogs

While many organotin compounds, such as certain dibutyltin maleates, are effective color stabilizers for PVC, tributyltin methoxide exhibits a starkly different behavior in high nitrile resins. Patent literature explicitly identifies tributyltin methoxide, along with dibutyltin dimethoxide, as a "destabilizer" with respect to color in polyacrylonitrile (PAN) and polymethacrylonitrile (PMAN) [1]. This negative effect necessitates its exclusion from stabilizer formulations for these resins, a critical distinction for material scientists working with nitrile-based polymers [1].

Polymer Stabilization Nitrile Resins Gamma Radiation

Optimal Application Scenarios for Tributyltin Methoxide Based on Quantitative Evidence


Controlled Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone, Lactide)

Tributyltin methoxide is the preferred initiator for the ring-opening polymerization (ROP) of cyclic esters when rapid initiation and control over molecular weight are required. Its reactivity, quantified as being ≥10⁹ times higher than other tributyltin analogs like chloride or acetate, ensures that initiation is faster than propagation, leading to well-defined polymers [1]. Its low activation energy (52.4 kJ/mol for ε-caprolactone ROP) allows for efficient polymerization at moderate temperatures, offering process advantages [2].

Synthesis of Stereoregular Biodegradable Polyesters (e.g., Syndiotactic PHB)

For the synthesis of biodegradable polyesters where material properties are dictated by tacticity, tributyltin methoxide is a proven catalyst. It has been specifically demonstrated to produce predominantly syndiotactic poly(β-hydroxybutyrate) (PHB) from racemic β-butyrolactone [1][2]. This stereochemical control is essential for tailoring the crystallinity and degradation kinetics of the final polymer for biomedical or environmentally friendly applications.

Design of Recyclable Heterogeneous Transesterification Catalysts

When developing heterogeneous catalysts for transesterification reactions (e.g., biodiesel production), tributyltin methoxide is the superior precursor for creating stable, anchored catalysts on silica supports. While its homogeneous activity is slightly lower than that of dibutyltin dimethoxide, the resulting SiO₂–SnBu₃ catalyst exhibits significantly lower tin leaching after the first catalytic cycle [1]. This enhanced stability is critical for catalyst reuse and for minimizing metal contamination in the final product.

Transmetalation and Cross-Coupling Reactions in Organic Synthesis

In organic synthesis, tributyltin methoxide serves as a versatile reagent for transmetalation and in situ generation of other organotin intermediates. For instance, it reacts with arylboronic acids at 100 °C to yield aryltributylstannanes, which can be used directly in one-pot Pd-catalyzed cross-coupling reactions to synthesize diaryl ketones in good to high yields [1]. This application leverages its unique reactivity profile as a methoxide, differentiating it from less reactive organotin halides or oxides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tributyltin methoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.